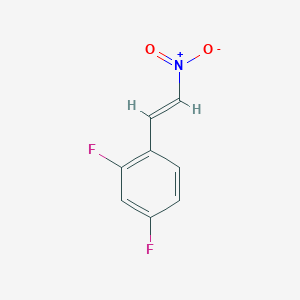

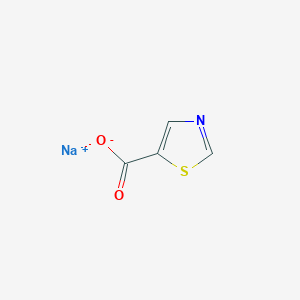

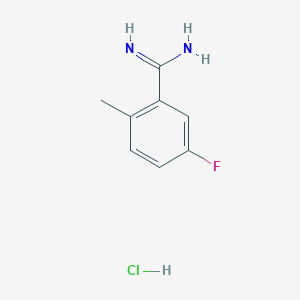

![molecular formula C14H11FO3 B1440115 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 885964-80-7](/img/structure/B1440115.png)

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Overview

Description

3-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (FMBPCA) is a fluorinated carboxylic acid that has been studied extensively in the scientific community due to its potential applications in a variety of fields. FMBPCA is a valuable reagent in organic synthesis, as it can be used as a catalyst or as a reactant in various reactions. FMBPCA has also been studied in the field of biochemistry, as it is known to have a variety of biochemical and physiological effects on living systems.

Scientific Research Applications

Proteomics Research

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid: is utilized in proteomics research as a specialty chemical. Its molecular structure allows for the study of protein interactions and functions, particularly in the context of post-translational modifications .

Agonist for Free Fatty Acid Receptor 4 (FFA4/GPR120)

This compound has been identified as a potent and selective agonist for the FFA4 receptor. It shows promise in therapeutic applications for conditions like type 2 diabetes and obesity by mimicking beneficial properties of long-chain fatty acids, such as enhancing glucose uptake and inhibiting proinflammatory mediators .

Mechanism of Action

Target of Action

The primary target of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is the long chain free fatty acid receptor 4 (FFA4), previously known as G protein-coupled receptor 120 . This receptor plays a crucial role in various biological processes, including glucose metabolism and inflammation regulation .

Mode of Action

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid acts as a potent and selective agonist for the FFA4 receptor . It binds to the receptor and triggers a series of intracellular events, including the mobilization of calcium, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of the FFA4 receptor by this compound also results in rapid phosphorylation and internalization of the receptor .

Biochemical Pathways

The activation of the FFA4 receptor by 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid affects several biochemical pathways. For instance, it stimulates the secretion of glucagon-like peptide-1 from enteroendocrine cells, enhances glucose uptake in adipocytes, and inhibits the release of proinflammatory mediators from macrophages . These actions suggest that the FFA4 receptor could be a promising therapeutic target for conditions like type 2 diabetes and obesity .

Pharmacokinetics

It is known that the compound is orally active . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability.

Result of Action

The activation of the FFA4 receptor by 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several molecular and cellular effects. It can stimulate the secretion of glucagon-like peptide-1, enhance glucose uptake, and inhibit the release of proinflammatory mediators . These actions could potentially have beneficial therapeutic effects in conditions like type 2 diabetes and obesity .

properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGPUBRBMIRIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669514 | |

| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

885964-80-7 | |

| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

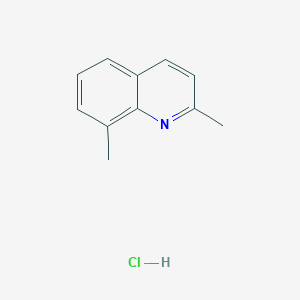

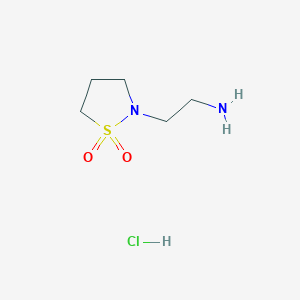

![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)

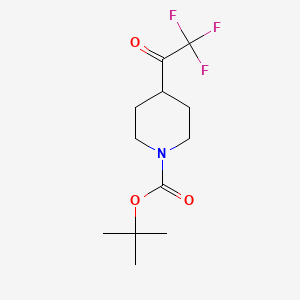

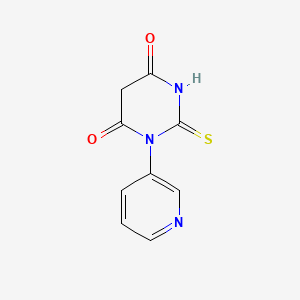

![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)

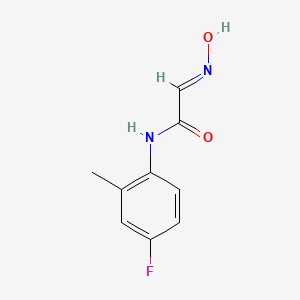

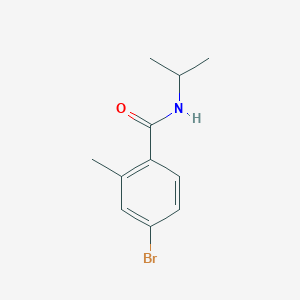

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)